3-Methyl-1-(2,2,2-trifluoroethyl)piperazine
Overview
Description
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a methyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 3-methylpiperazine with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-Methylpiperazine+2,2,2-Trifluoroethyl bromide→this compound+KBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the compound.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor studies due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the methyl group, which can affect its reactivity and biological activity.
3-Methylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and physical properties.
N-Methylpiperazine: Similar structure but without the trifluoroethyl group, leading to different applications and reactivity.
Uniqueness
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both a methyl group and a trifluoroethyl group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for unique interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6-4-12(3-2-11-6)5-7(8,9)10/h6,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTUQXLOZSPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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